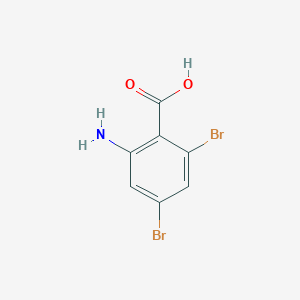

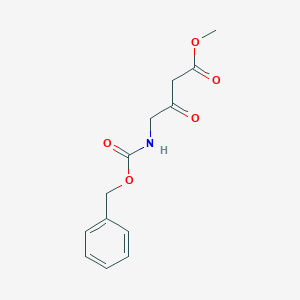

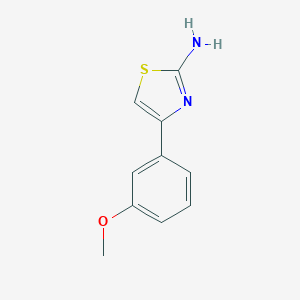

![molecular formula C13H14N2O2 B113124 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-32-3](/img/structure/B113124.png)

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Vue d'ensemble

Description

“2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a chemical compound with the CAS Number: 86732-32-3. It has a molecular weight of 230.27 . The compound is a white to yellow solid .

Synthesis Analysis

The synthesis of pyrrole compounds, including “2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione”, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .

Molecular Structure Analysis

The InChI Code for “2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is 1S/C13H14N2O2/c16-12-10-6-14-7-11 (10)13 (17)15 (12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a white to yellow solid .

Applications De Recherche Scientifique

Pigment Applications

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and its derivatives are studied for their potential as pigments. They exhibit unique structural characteristics, such as different dihedral angles and bond distances, which influence their pigment properties. For example, Fujii et al. (2002) analyzed the crystal structure of a related compound to understand the effect of substituents on the molecule's structure, which is crucial for its application as a pigment (Fujii, Ohtani, Kodama, Yamamoto, & Hirayama, 2002).

Organic Electronics Applications

The compound is used in the design of organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. Yuan et al. (2012) synthesized donor-acceptor copolymers containing this compound for efficient OFETs and solar cells, highlighting its significance in the development of advanced electronic materials (Yuan, Huang, Zhang, Lu, Zhai, Di, Jiang, & Ma, 2012).

Photovoltaic Applications

Its derivatives are integral in the synthesis of polymers for photovoltaic applications. Zhang et al. (2012) synthesized random polymers based on this compound, demonstrating its utility in enhancing the efficiency of polymer solar cells (Zhang, Fu, Qiu, & Xie, 2012).

Luminescent Material Applications

The compound is studied for its use in highly luminescent polymers. Zhang and Tieke (2008) explored the synthesis and properties of polymers containing this compound, highlighting its potential in creating materials with strong fluorescence and quantum yield (Zhang & Tieke, 2008).

Optical Material Applications

It is also researched for constructing novel optical materials. Ying et al. (2016) designed and synthesized 9-anthryl-capped derivatives of this compound, demonstrating its capability to alter and tune optical properties in various materials (Ying, Chen, Liu, Zhang, Pan, Xue, & Yang, 2016).

Propriétés

IUPAC Name |

5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASIKWRVUBLQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514016 | |

| Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

CAS RN |

86732-32-3 | |

| Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

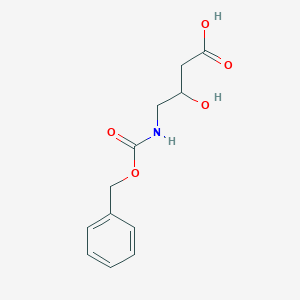

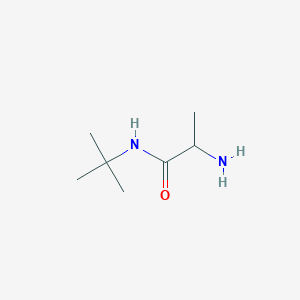

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)